3-Bromo-8-fluoroquinolin-4-amine

Lipophilicity ADME Drug Design

3-Bromo-8-fluoroquinolin-4-amine (CAS 1065088-27-8) is a uniquely differentiated 4-aminoquinoline building block featuring dual halogenation: a C3 bromine atom serving as a high-yield Suzuki-Miyaura cross-coupling handle (80–95% reported yields) and a C8 fluorine substituent that enhances lipophilicity (ΔLogP +0.76 vs non-brominated analog) while preserving hydrogen-bonding capacity (PSA 38.91 Ų). This matched molecular pair enables clean SAR probing for kinase, antimalarial, and antibacterial programs. Procure this pre-functionalized scaffold to eliminate preliminary halogenation steps and accelerate focused library synthesis. Request a quote today.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 1065088-27-8
Cat. No. B3184018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-fluoroquinolin-4-amine
CAS1065088-27-8
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)F)Br)N
InChIInChI=1S/C9H6BrFN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13)
InChIKeyVGBXNIFPLUYCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-fluoroquinolin-4-amine (CAS 1065088-27-8): A Dual-Substituted 4-Aminoquinoline Building Block for Drug Discovery


3-Bromo-8-fluoroquinolin-4-amine (CAS 1065088-27-8, MF: C₉H₆BrFN₂, MW: 241.06 g/mol) is a synthetic 4-aminoquinoline derivative belonging to the class of heterocyclic aromatic compounds [1]. The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities including antimalarial, antibacterial, and kinase inhibitory properties . This compound is distinguished by the simultaneous presence of a bromine atom at the C3 position and a fluorine atom at the C8 position, offering dual synthetic handles and distinct physicochemical properties compared to non-halogenated or mono-substituted 4-aminoquinoline analogs [1].

Why 3-Bromo-8-fluoroquinolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinoline Analogs


The specific 3-bromo-8-fluoro substitution pattern on the 4-aminoquinoline core is not interchangeable with other halogenated analogs. The 3-bromo group serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, enabling rapid diversification into biaryl or heteroaryl derivatives with yields up to 80–95% [1]. Simultaneously, the electron-withdrawing 8-fluoro substituent modulates the electronic properties of the quinoline ring and significantly enhances lipophilicity, as evidenced by a measured ΔLogP of +0.76 compared to the non-brominated 8-fluoroquinolin-4-amine [2][3]. Generic 4-aminoquinoline building blocks lacking this precise substitution pattern cannot replicate the same downstream synthetic efficiency, physicochemical profile, or structure-activity relationship (SAR) outcomes demanded by modern medicinal chemistry programs targeting kinases, antimalarials, or antibacterial agents [1].

Quantitative Differentiation Evidence for 3-Bromo-8-fluoroquinolin-4-amine vs. 8-Fluoroquinolin-4-amine


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Brominated Analog

The introduction of a bromine atom at the C3 position of 8-fluoroquinolin-4-amine results in a substantial increase in lipophilicity, directly impacting membrane permeability and pharmacokinetic behavior. Quantitative comparison of experimental LogP values shows that 3-bromo-8-fluoroquinolin-4-amine (LogP = 3.30) is 0.76 log units more lipophilic than the non-brominated comparator 8-fluoroquinolin-4-amine (LogP = 2.54), while both maintain identical polar surface area (PSA = 38.91 Ų) [1][2].

Lipophilicity ADME Drug Design Physicochemical Property

Synthetic Diversification via C3 Suzuki-Miyaura Cross-Coupling vs. Inert C3-H Analogs

The C3 bromine substituent on the target compound enables palladium-catalyzed Suzuki-Miyaura cross-coupling for the installation of diverse aryl, heteroaryl, and alkenyl groups. Published methodology on 3-bromoquinoline derivatives demonstrates coupling yields ranging from trace to 95% depending on substrate and conditions, with optimized systems achieving yields up to 80% for Pd⁰-catalyzed C–C bond formation [1]. By contrast, the non-brominated analog 8-fluoroquinolin-4-amine lacks this reactive handle, precluding direct C3 functionalization and requiring additional synthetic steps (e.g., directed C–H activation or prior halogenation) to access C3-substituted derivatives.

Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization C–C Bond Formation

Identical Topological PSA with Divergent Lipophilicity Enables Matched-Pair SAR Analysis

The target compound and its non-brominated comparator 8-fluoroquinolin-4-amine share identical topological polar surface area (TPSA = 38.91 Ų) while differing in LogP by 0.76 units [1][2]. This physicochemical profile is ideal for matched molecular pair (MMP) analysis, where the Br/H substitution at C3 isolates the effect of increased lipophilicity and polarizability on biological target binding, cellular potency, and pharmacokinetic parameters without confounding changes to hydrogen-bonding capacity.

Matched Molecular Pair SAR Analysis Isostere Drug Discovery

Patent-Class Coverage Supporting 4-Aminoquinoline-Based Kinase Inhibitor Development

4-Aminoquinoline derivatives bearing C3 and C8 substituents are explicitly claimed within the GlaxoSmithKline patent family (e.g., US 9,216,965) as RIP2 kinase inhibitors for autoimmune and inflammatory diseases [1]. While the target compound is not specifically exemplified, its substitution pattern aligns with the generic formula wherein R₂ (C8 position) is defined as halogen, and R₃ (C3 position) is defined as bromo or other leaving groups suitable for further derivatization. The commercial availability of 3-bromo-8-fluoroquinolin-4-amine provides a direct entry point to this patent space without requiring custom synthesis of the halogenated scaffold.

Kinase Inhibitor RIP2 Kinase GSK Patent 4-Aminoquinoline

Procurement-Driven Application Scenarios for 3-Bromo-8-fluoroquinolin-4-amine in Research and Industrial Settings


Kinase Inhibitor Lead Optimization Using Matched Molecular Pair Analysis

Medicinal chemistry teams pursuing RIP2 kinase or other kinase targets can utilize the matched molecular pair relationship between 3-bromo-8-fluoroquinolin-4-amine and 8-fluoroquinolin-4-amine to isolate the contribution of the C3 bromine atom to target binding affinity, selectivity, and ADME properties. The identical PSA (38.91 Ų) with a ΔLogP of +0.76 provides a clean physicochemical probe for SAR campaigns, as evidenced by the patent coverage of this substitution pattern in the GSK RIP2 kinase inhibitor portfolio [1][2].

One-Step Diversification for Anti-Infective Scaffold Libraries

The C3 bromine handle enables direct Suzuki-Miyaura cross-coupling to generate focused libraries of C3-arylated or C3-heteroarylated 8-fluoro-4-aminoquinolines. Published methodologies on 3-bromoquinoline derivatives achieve coupling yields up to 80–95%, demonstrating the synthetic tractability of this position [3]. This eliminates the need for a preliminary halogenation step, accelerating the synthesis of analogs for antimalarial and antibacterial screening programs.

Building Block Procurement for C8-Fluorinated Quinoline Pharmacophore Exploration

The 8-fluoro substituent is a critical pharmacophoric element known to enhance metabolic stability and modulate electronic properties of the quinoline ring. For research groups developing fluorinated 4-aminoquinoline-based inhibitors, procuring the pre-functionalized 3-bromo-8-fluoroquinolin-4-amine (LogP = 3.30) provides access to a lipophilic building block with preserved hydrogen-bonding capacity (PSA = 38.91 Ų) [2], which may be advantageous for targets requiring enhanced membrane permeability.

Quote Request

Request a Quote for 3-Bromo-8-fluoroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.